N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)
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Overview
Description
N,N’-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) is a complex organic compound with the molecular formula C33H16F6N2O10 and a molecular weight of 714.49 g/mol . This compound is characterized by its unique structure, which includes two 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide groups linked by a perfluoropropane-2,2-diyl bridge and 6-hydroxy-3,1-phenylene units .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) typically involves the condensation of appropriate anhydrides and amines under controlled conditions . The reaction is carried out in an inert atmosphere to prevent decomposition and is often facilitated by catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure the consistency and quality of the final product . The compound is usually stored under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
N,N’-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted phenolic derivatives .
Scientific Research Applications
N,N’-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(3-aminobenzamide): Similar structure but with amino groups instead of carboxamide groups.
6,6′-(Perfluoropropane-2,2-diyl)bis(2,3-dihydrophthalazine-1,4-dione): Contains a similar perfluoropropane-2,2-diyl bridge but different functional groups.
Uniqueness
N,N’-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) is unique due to its combination of perfluoropropane-2,2-diyl bridge and 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C33H16F6N2O10 |
---|---|
Molecular Weight |
714.5 g/mol |
IUPAC Name |
N-[5-[2-[3-[(1,3-dioxo-2-benzofuran-5-carbonyl)amino]-4-hydroxyphenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-hydroxyphenyl]-1,3-dioxo-2-benzofuran-5-carboxamide |
InChI |
InChI=1S/C33H16F6N2O10/c34-32(35,36)31(33(37,38)39,15-3-7-23(42)21(11-15)40-25(44)13-1-5-17-19(9-13)29(48)50-27(17)46)16-4-8-24(43)22(12-16)41-26(45)14-2-6-18-20(10-14)30(49)51-28(18)47/h1-12,42-43H,(H,40,44)(H,41,45) |
InChI Key |
VRNANLXIOWATTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=C(C=CC(=C3)C(C4=CC(=C(C=C4)O)NC(=O)C5=CC6=C(C=C5)C(=O)OC6=O)(C(F)(F)F)C(F)(F)F)O)C(=O)OC2=O |
Origin of Product |
United States |
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